3-(3-Methoxyphenyl)oxetan-3-amine
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQTGCWDBVPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)oxetan-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted aniline derivative with an oxetane precursor. For example, analogous routes (e.g., N-(2-Bromo-3-methylphenyl)oxetan-3-amine synthesis) use bases like sodium hydride to deprotonate the amine, followed by nucleophilic substitution with oxetane derivatives under controlled temperatures (40–60°C) . Reaction optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Stoichiometry : A 1.2:1 molar ratio of oxetane to aryl amine minimizes side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).
Yields are sensitive to moisture; inert atmospheres (N₂/Ar) improve reproducibility .
Q. How does the meta-methoxy substitution influence the compound’s physicochemical properties?
- Methodological Answer : The meta-methoxy group introduces steric and electronic effects:
- Lipophilicity : LogP increases compared to non-substituted analogs, enhancing membrane permeability (predicted via computational tools like MarvinSketch).
- Electronic effects : The methoxy group’s electron-donating nature stabilizes intermediates in electrophilic aromatic substitution.
Comparative studies with ortho- and para-substituted analogs (e.g., N-(2-Methoxybenzyl)oxetan-3-amine) show meta-substitution reduces ring strain in the oxetane, as confirmed by X-ray crystallography .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; oxetane protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄NO₂⁺ expected at m/z 200.1015).
- IR : Stretching frequencies for C-O (oxetane, ~1100 cm⁻¹) and methoxy groups (~1250 cm⁻¹) validate structural motifs .
Advanced Research Questions
Q. How can competing side reactions during nucleophilic substitution on the oxetane ring be mitigated?
- Methodological Answer : Side reactions (e.g., ring-opening or over-alkylation) are minimized by:
- Temperature control : Maintaining ≤60°C prevents thermal decomposition.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity.
- Protecting groups : Temporarily protecting the amine (e.g., Boc-protection) reduces unwanted nucleophilic attacks.
Post-reaction analysis via TLC or HPLC-MS identifies by-products for iterative optimization .
Q. What computational strategies predict the compound’s reactivity in enzymatic environments?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., cytochrome P450 enzymes). Meta-methoxy groups may occupy hydrophobic pockets, as seen in analogs like 3-(Aminomethyl)oxetan-3-amine oxalate .
- DFT calculations : Predict redox potentials and stability under physiological pH. For example, HOMO-LUMO gaps indicate susceptibility to oxidation .
Q. How do structural analogs compare in stability under acidic or basic conditions?
- Methodological Answer :
- Acidic conditions : Oxetane rings undergo acid-catalyzed ring-opening. Meta-substituted derivatives show slower degradation (t₁/₂ ~12 hrs at pH 2) compared to para-substituted analogs (t₁/₂ ~8 hrs), assessed via HPLC .
- Basic conditions : Oxetane stability improves with electron-withdrawing substituents. Kinetic studies (UV-Vis monitoring at 254 nm) quantify degradation rates .
Q. What in vitro assays validate the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized proteins.
- Cellular uptake studies : Radiolabeled compounds (³H/¹⁴C) track intracellular accumulation in model cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
